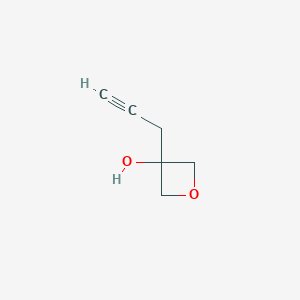

3-(Prop-2-ynyl)oxetan-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVJUOZKDXUTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354550-84-7 | |

| Record name | 3-(Prop-2-ynyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Prop-2-ynyl)oxetan-3-ol: A Versatile Building Block for Modern Drug Discovery

Foreword: Unlocking New Chemical Space

In the relentless pursuit of novel therapeutic agents, the exploration of new chemical space is paramount. Medicinal chemists are constantly seeking molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif in this endeavor. Its unique combination of properties—compactness, polarity, and metabolic stability—makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl moieties.[1][2] This guide focuses on a specific, highly functionalized oxetane derivative: 3-(Prop-2-ynyl)oxetan-3-ol . This molecule uniquely combines the beneficial features of the oxetane core with the versatile reactivity of a terminal alkyne, presenting a powerful tool for researchers, scientists, and drug development professionals. By integrating a tertiary alcohol, a strained oxetane ring, and a propargyl group, this compound offers multiple points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.

Molecular Overview and Physicochemical Properties

This compound (CAS No: 1354550-84-7) is a bifunctional molecule that marries the structural rigidity and polarity of an oxetane with the synthetic versatility of a terminal alkyne.[3][4] The central structural feature is the oxetane-3-ol core, which imparts a significant dipole moment and enhances aqueous solubility, a critical parameter for drug bioavailability. The propargyl group provides a reactive handle for a multitude of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, we can infer its key physicochemical properties based on its constituent functional groups and related compounds like propargyl alcohol.[5][6] These estimations provide a valuable baseline for experimental design and formulation development.

| Property | Predicted Value | Rationale & Expert Insights |

| Molecular Formula | C₆H₈O₂ | Derived from the molecular structure. |

| Molecular Weight | 112.13 g/mol | Calculated from the molecular formula.[4] |

| Appearance | Colorless to light yellow liquid | Similar to propargyl alcohol and other small functionalized oxetanes. |

| Boiling Point | ~160-180 °C | Higher than propargyl alcohol (114-115 °C) due to increased molecular weight and hydrogen bonding capability. |

| Solubility | Miscible with water, soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The hydroxyl and ether functionalities promote high polarity and hydrogen bonding capacity. |

| pKa (hydroxyl proton) | ~13.5 - 14.5 | Slightly less acidic than propargyl alcohol (pKa ≈ 13.6) due to the electron-donating effect of the alkyl substituent on the tertiary alcohol.[5] |

| LogP | < 1.0 | The polar oxetane and hydroxyl groups are expected to result in a low octanol-water partition coefficient, indicating hydrophilicity. |

Synthesis and Purification

The synthesis of this compound is most logically achieved through the nucleophilic addition of a propargyl organometallic reagent to oxetan-3-one. The use of a Grignard reagent is a common and effective method for this transformation.

Proposed Synthetic Workflow

The following diagram outlines a robust and scalable synthetic protocol. The choice of a Grignard reagent is predicated on its widespread availability and ease of preparation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Propargyl bromide (80% in toluene)

-

Magnesium turnings

-

Mercuric(II) chloride (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Oxetan-3-one

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Propargylmagnesium Bromide:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a catalytic amount of mercuric(II) chloride.

-

Add anhydrous THF to cover the magnesium.

-

Slowly add a small amount of propargyl bromide solution (1.0 eq) to initiate the reaction. Gentle warming may be required.

-

Once the reaction begins (as evidenced by gentle reflux), add the remaining propargyl bromide solution dropwise while maintaining a gentle reflux.

-

After the addition is complete, stir the resulting dark gray solution at room temperature for 1 hour.

-

-

Nucleophilic Addition:

-

In a separate flame-dried flask under nitrogen, dissolve oxetan-3-one (1.0 eq) in anhydrous THF.

-

Cool the oxetan-3-one solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared propargylmagnesium bromide solution via cannula to the cooled oxetan-3-one solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford the pure this compound.

-

Spectral Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Expert Insights |

| ¹H NMR | ~4.6-4.8 | AB quartet or two doublets | 2 x -CH₂- (oxetane ring) | The diastereotopic protons of the oxetane ring are expected to show complex splitting. |

| ~2.5-2.7 | Doublet | -CH₂- (propargyl) | Coupling to the terminal alkyne proton. | |

| ~2.0-2.2 | Triplet | ≡C-H | Coupling to the propargyl methylene protons. | |

| Variable (broad singlet) | s (br) | -OH | The chemical shift is dependent on concentration and solvent due to hydrogen bonding.[7] | |

| ¹³C NMR | ~78-80 | -CH₂- | 2 x -CH₂- (oxetane ring) | Deshielded by the adjacent oxygen atom. |

| ~70-72 | Quaternary C | C-OH (oxetane ring) | ||

| ~80-82 | -CH | ≡C-H | ||

| ~70-72 | Quaternary C | -C≡ | ||

| ~30-35 | -CH₂- | -CH₂- (propargyl) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and terminal alkyne groups.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3600 | Strong, Broad | O-H stretch (tertiary alcohol) |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~2120 | Weak, Sharp | C≡C stretch (terminal alkyne) |

| ~1100-1000 | Strong | C-O stretch (ether, oxetane) |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion is expected to be of low abundance due to the lability of the tertiary alcohol.[8][9]

| m/z | Predicted Identity | Fragmentation Pathway |

| 112 | [M]⁺ | Molecular Ion (likely low intensity) |

| 94 | [M-H₂O]⁺ | Dehydration (loss of water) |

| 73 | [M-C₃H₃]⁺ | Alpha-cleavage (loss of propargyl radical) |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its dual functionality, which allows for a wide range of chemical transformations. This makes it an excellent scaffold for the rapid generation of diverse chemical libraries for high-throughput screening.

Key Reaction Pathways

Caption: Major reaction pathways for this compound.

-

Click Chemistry: The terminal alkyne is primed for CuAAC reactions with a vast array of azide-containing molecules to form stable 1,2,3-triazoles. This allows for the facile introduction of diverse functionalities, including fluorescent tags, biotin labels for biochemical assays, or pharmacophoric groups.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides provides a direct route to more complex carbon skeletons, expanding the accessible chemical space.

-

Hydroxyl Group Derivatization: The tertiary alcohol can be esterified or etherified to modulate properties such as lipophilicity and hydrogen bonding capacity.

-

Oxetane Ring Opening: Under acidic conditions, the strained oxetane ring can be opened by nucleophiles, providing access to 1,3-difunctionalized acyclic compounds.[10] This reactivity must be considered when planning synthetic routes involving acidic reagents.

Role as a Bioisostere and Pharmacophore

The oxetane moiety in this compound can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[11] This substitution can lead to significant improvements in:

-

Aqueous Solubility: The polarity of the oxetane ring can enhance solubility compared to its non-polar carbocyclic or acyclic counterparts.[2]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups.[12]

-

Lipophilicity: Substitution with an oxetane can fine-tune the lipophilicity of a molecule, which is a critical parameter for its ADME (absorption, distribution, metabolism, and excretion) properties.[11]

Safety and Handling

-

Hazards: Based on data for oxetan-3-ol, the compound should be considered harmful if swallowed, a skin irritant, and a cause of serious eye damage.[13] Propargyl-containing compounds can be toxic and flammable.[5]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a polar, metabolically stable oxetane core and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and diverse molecular architectures. By leveraging the principles of bioisosterism and click chemistry, researchers can utilize this compound to rapidly generate libraries of drug-like molecules with potentially improved physicochemical and pharmacological properties. This guide provides a foundational understanding of its synthesis, properties, and reactivity, empowering scientists to effectively incorporate this valuable tool into their research and development programs.

References

- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. Propargyl alcohol (CAS 107-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 6. rawsource.com [rawsource.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]

- 13. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Synthesis and Characterization of 3-(Prop-2-ynyl)oxetan-3-ol: A Versatile Building Block for Drug Discovery

Executive Summary: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Prop-2-ynyl)oxetan-3-ol, a key building block in modern medicinal chemistry. The document details a robust synthetic protocol via the Grignard addition of propargylmagnesium bromide to oxetan-3-one, including a step-by-step methodology and an in-depth mechanistic explanation. Furthermore, it establishes a full analytical framework for the structural confirmation and purity assessment of the final compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile oxetane-alkyne motif into their discovery programs.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a highly valued scaffold in contemporary drug discovery.[1] Its rising prevalence is attributed to the profound and predictable improvements it can impart to the physicochemical properties of drug candidates.[2] Medicinal chemists frequently employ the oxetane motif as a versatile bioisostere for common functional groups, such as gem-dimethyl and carbonyl moieties.[2][3][4]

Key advantages of incorporating an oxetane ring include:

-

Enhanced Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can significantly boost a compound's solubility, a critical factor for improving oral bioavailability.[1]

-

Improved Metabolic Stability: The oxetane scaffold can block metabolically vulnerable positions within a molecule, reducing susceptibility to enzymatic degradation by cytochrome P450 enzymes.[2][4]

-

Modulation of Lipophilicity and Basicity: Oxetanes introduce polarity and can reduce the lipophilicity (LogD) of a parent compound.[1] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a useful strategy for mitigating off-target effects like hERG channel inhibition.[1]

The target molecule, this compound, is a bifunctional building block of particular interest. It synergistically combines the property-enhancing benefits of the 3-hydroxyoxetane core with the synthetic versatility of a terminal alkyne. This alkyne handle serves as a reactive partner for a wide array of subsequent chemical transformations, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), enabling its facile conjugation to other molecules.

Synthesis of this compound via Grignard Addition

Principle and Rationale

The most direct and efficient synthetic route to this compound is the nucleophilic addition of a propargyl Grignard reagent to the carbonyl group of oxetan-3-one. This classic organometallic reaction is highly reliable for forming carbon-carbon bonds.[5] The Grignard reagent, propargylmagnesium bromide, is readily prepared in situ from propargyl bromide and magnesium metal.[6][7] The carbon atom attached to the magnesium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one to form a tertiary alkoxide intermediate.[8] A subsequent aqueous acidic workup protonates the alkoxide to yield the desired tertiary alcohol.[8][9] The precursor, oxetan-3-one, has become readily accessible through modern synthetic methods, such as the one-step gold-catalyzed oxidation of propargyl alcohol.[10][11][12][13]

Reaction Mechanism

The reaction proceeds in two distinct stages: nucleophilic addition followed by protonation. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the propargylic carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of oxetan-3-one, leading to the formation of a new C-C bond and a magnesium alkoxide intermediate. The subsequent addition of a mild acid, such as aqueous ammonium chloride, neutralizes the reaction and protonates the alkoxide to furnish the final alcohol product.

Detailed Experimental Protocol

This protocol is a self-validating system. Strict adherence to anhydrous conditions is critical for success, as Grignard reagents are strong bases that are readily quenched by protic sources like water.[5]

Materials:

-

Magnesium turnings

-

Propargyl bromide (80% in toluene)

-

Oxetan-3-one

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser and nitrogen/argon inlet

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

Procedure:

-

Grignard Reagent Preparation: a. Place magnesium turnings (1.2 eq.) in the three-neck flask under an inert atmosphere (N₂ or Ar). b. Add a small volume of anhydrous Et₂O. c. Add a small portion (~5%) of propargyl bromide (1.1 eq.) to initiate the reaction. Gentle warming may be required. Initiation is confirmed by the disappearance of the metallic luster of the magnesium, gentle bubbling, and the formation of a gray/cloudy solution. d. Once initiated, dilute the remaining propargyl bromide with anhydrous Et₂O in the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. e. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Addition to Oxetan-3-one: a. Dissolve oxetan-3-one (1.0 eq.) in anhydrous Et₂O in a separate flask. b. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. c. Add the solution of oxetan-3-one dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Purification: a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This step is exothermic and may produce gas. c. Continue adding the NH₄Cl solution until the solids dissolve and two clear layers form. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer three times with Et₂O. f. Combine all organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. g. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. h. Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Experimental Workflow

Comprehensive Characterization

Overview of Analytical Strategy

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

-

NMR Spectroscopy (¹H and ¹³C): Provides the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound (C₆H₈O₂; Molecular Weight: 112.13 g/mol ).[14]

| Technique | Feature | Expected Value / Observation |

| ¹H NMR (400 MHz, CDCl₃) | Oxetane Protons (CH₂) | δ 4.6-4.8 ppm (m, 4H) |

| Propargyl Protons (CH₂) | δ 2.6-2.7 ppm (d, 2H) | |

| Alkyne Proton (≡C-H) | δ 2.1-2.2 ppm (t, 1H) | |

| Alcohol Proton (-OH) | δ ~2.0-3.0 ppm (s, broad, 1H) - position can vary and may exchange with D₂O | |

| ¹³C NMR (100 MHz, CDCl₃) | Oxetane Carbons (-CH₂-O-) | δ ~80-82 ppm |

| Quaternary Carbon (C-OH) | δ ~72-74 ppm | |

| Alkyne Carbon (C≡CH) | δ ~79-81 ppm | |

| Alkyne Carbon (C≡CH) | δ ~71-73 ppm | |

| Propargyl Carbon (-CH₂-) | δ ~35-37 ppm | |

| IR Spectroscopy (neat) | Alcohol O-H Stretch | 3200-3500 cm⁻¹ (broad, strong)[15][16] |

| Alkyne ≡C-H Stretch | ~3300 cm⁻¹ (sharp, strong)[17][18][19] | |

| Alkyne C≡C Stretch | 2100-2200 cm⁻¹ (weak to medium, sharp)[17][18] | |

| Oxetane C-O-C Stretch | ~980-1050 cm⁻¹ (strong) | |

| Mass Spec. (EI or ESI) | Molecular Ion [M]⁺ or [M+H]⁺ | m/z = 112 or 113 |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard. IR frequencies are in wavenumbers (cm⁻¹).

Data Interpretation

-

NMR Spectroscopy: The ¹H NMR spectrum is highly diagnostic. The presence of two distinct signals for the propargylic methylene (a doublet) and the terminal alkyne proton (a triplet) confirms the propargyl group. The multiplet around 4.7 ppm integrating to four protons is characteristic of the oxetane ring protons.[20] The ¹³C NMR spectrum will show five distinct carbon signals (the two oxetane methylene carbons are often equivalent), confirming the molecular structure.

-

Infrared Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A strong, broad absorption above 3200 cm⁻¹ confirms the presence of the hydroxyl group.[15] Crucially, a sharp, strong peak at ~3300 cm⁻¹, often appearing just to the side of the broad -OH band, is the unmistakable signal for the terminal alkyne C-H stretch.[17][18] A weaker, sharp peak in the ~2100-2200 cm⁻¹ region confirms the C≡C triple bond.

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. The observation of a molecular ion peak at m/z 112 (for EI) or a protonated molecular ion at m/z 113 (for ESI) is expected. Common fragmentation patterns may include the loss of water (M-18) or the loss of the propargyl group (M-39).

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of this compound. The Grignard addition route is robust and scalable, while the described analytical techniques provide a comprehensive framework for quality control and structural verification. As a building block that marries the desirable physicochemical properties of the oxetane core with the versatile reactivity of a terminal alkyne, this compound stands as a valuable tool for chemists engaged in the design and synthesis of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Grignard reaction - Wikipedia [en.wikipedia.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Oxetan-3-one synthesis [organic-chemistry.org]

- 14. calpaclab.com [calpaclab.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. youtube.com [youtube.com]

- 20. This compound(1354550-84-7)核磁图(1HNMR) [m.chemicalbook.com]

Spectroscopic Scrutiny of 3-(Prop-2-ynyl)oxetan-3-ol: A Predictive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of novel bioisosteres to modulate the physicochemical and pharmacokinetic properties of lead compounds is a paramount challenge. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif. Its inherent strain and the Lewis basicity of the oxygen atom allow it to act as a potent hydrogen bond acceptor, often enhancing aqueous solubility and metabolic stability when replacing more common functionalities like gem-dimethyl or carbonyl groups. The subject of this guide, 3-(Prop-2-ynyl)oxetan-3-ol (CAS 1354550-84-7), is a bifunctional building block of significant interest, marrying the advantageous properties of the oxetane core with the versatile reactivity of a terminal alkyne, a staple in click chemistry for bioconjugation and the synthesis of complex molecular architectures.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups: the 3-substituted oxetane ring and the propargyl group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~4.8 - 4.6 | m | 4H | Oxetane CH₂ | The diastereotopic protons of the oxetane ring are expected to appear as a complex multiplet due to coupling with each other. Their significant downfield shift is characteristic of protons on a carbon adjacent to an ether oxygen. |

| ~3.0 (variable) | br s | 1H | OH | The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It is expected to be a broad singlet and will exchange with D₂O. |

| ~2.6 | d | 2H | Propargylic CH₂ | These protons are adjacent to both the quaternary carbon of the oxetane and the alkyne. A doublet is predicted due to coupling with the acetylenic proton. |

| ~2.1 | t | 1H | Acetylenic CH | The terminal alkyne proton typically appears as a triplet due to coupling with the propargylic methylene protons.[1] |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |

| ~83 | Quaternary C (Oxetane) | The quaternary carbon of the oxetane ring, bonded to the hydroxyl and propargyl groups, is expected at this downfield position. |

| ~80 | Acetylenic C | The internal carbon of the alkyne is typically found in this region.[1] |

| ~78 | Oxetane CH₂ | The two equivalent methylene carbons of the oxetane ring are shifted downfield by the adjacent oxygen atom. |

| ~73 | Acetylenic CH | The terminal carbon of the alkyne, bonded to a proton, appears in this characteristic range.[1] |

| ~45 | Propargylic CH₂ | The methylene carbon of the propargyl group is expected in this region. |

Table 3: Predicted Infrared (IR) Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale & Key Insights |

| ~3400 | Strong, Broad | O-H stretch | The broadness of this peak is due to hydrogen bonding of the alcohol.[2][3] |

| ~3300 | Strong, Sharp | ≡C-H stretch | This sharp absorption is highly characteristic of a terminal alkyne.[4][5] |

| ~2950-2850 | Medium | C-H stretch (sp³) | Corresponds to the stretching vibrations of the methylene groups in the oxetane and propargyl moieties.[3] |

| ~2120 | Weak, Sharp | C≡C stretch | The carbon-carbon triple bond stretch is often weak but provides a clear diagnostic marker in a relatively uncongested region of the IR spectrum.[4][5] |

| ~1100-1000 | Strong | C-O stretch | The C-O single bond stretching of the oxetane ether and the tertiary alcohol will result in strong absorptions in the fingerprint region. |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment | Rationale & Key Insights |

| 112 | [M]⁺ | The molecular ion peak for a small alcohol may be weak or absent. |

| 95 | [M-OH]⁺ | Loss of the hydroxyl radical is a common fragmentation pathway for alcohols. |

| 83 | [M-C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical from the oxetane ring. |

| 73 | [M-C₃H₃]⁺ | Loss of the propargyl group. |

| 57 | [C₃H₅O]⁺ | A common fragment from the cleavage of the oxetane ring. |

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 500 MHz spectrometer.

-

Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for adequate signal-to-noise ratio.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum on a 125 MHz spectrometer.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbons, including quaternary centers.

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

-

D₂O Exchange :

-

After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix.

-

Re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet at ~3.0 ppm will confirm its assignment as the exchangeable hydroxyl proton.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : A neat sample can be analyzed using a diamond attenuated total reflectance (ATR) accessory.

-

Data Acquisition :

-

Record a background spectrum of the clean ATR crystal.

-

Apply a small drop of this compound directly onto the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Perform an ATR correction on the resulting spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample via direct infusion or through a gas chromatograph (GC) for separation from any potential impurities.

-

Ionization : Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis : Scan a mass range of m/z 30-200 to capture the molecular ion and expected fragment ions.

-

Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: NMR Spectroscopy Workflow

References

- 1. echemi.com [echemi.com]

- 2. PROCESS FOR THE SYNTHESIS OF PROPARGYLIC ALCOHOL BY REACTING FORMALDEHYDE WITH ACETYLENE IN THE PRESENCE OF A HOMOGENEOUS COPPER CATALYST - Patent 4359374 [data.epo.org]

- 3. US4026954A - Method for preparing hexyn-3-ol-1 - Google Patents [patents.google.com]

- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Prop-2-ynyl)oxetan-3-ol: A Predictive and Methodological Approach

Abstract

3-(Prop-2-ynyl)oxetan-3-ol is a bifunctional synthetic building block of significant interest to the pharmaceutical and materials science industries. It uniquely combines the advantageous properties of the oxetane ring—a motif known to enhance aqueous solubility and metabolic stability in drug candidates—with the versatile reactivity of a terminal alkyne, a key handle for "click" chemistry and further molecular elaboration.[1][2] This guide provides a comprehensive analysis of the predicted solubility and stability of this compound from a mechanistic perspective. We delve into the potential degradation pathways under various stress conditions and furnish detailed, field-proven experimental protocols for the empirical validation of these critical physicochemical parameters. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and reaction optimization.

Molecular Profile and Predicted Solubility

The physicochemical characteristics of this compound (CAS: 1354550-84-7, Formula: C₆H₈O₂, MW: 112.1265) are dictated by the interplay of its three core functional components: the oxetane ring, the tertiary alcohol, and the propargyl group.[3]

-

The Oxetane Ring: This strained four-membered ether is highly polar and acts as a potent hydrogen bond acceptor. In drug discovery, the oxetane motif is frequently used as a bioisostere for less desirable groups, such as gem-dimethyl or carbonyl functionalities, to dramatically improve aqueous solubility and escape metabolic liabilities.[4][5] Its incorporation can increase solubility by factors ranging from 4 to over 4000, depending on the parent scaffold.[4]

-

The Tertiary Alcohol: The hydroxyl group is a classic polar functional group, capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to contribute significantly to the molecule's affinity for polar and protic solvents.

-

The Propargyl Group: The terminal alkyne provides a versatile synthetic handle for transformations like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] While the C-C triple bond itself is relatively nonpolar, the terminal C-H bond is notably acidic (pKa ≈ 25), a crucial factor in its stability profile, particularly under basic conditions.[6]

Predicted Solubility Profile

Based on a qualitative analysis of these functional groups, we can predict the solubility behavior of this compound across a range of common laboratory solvents. The high polarity imparted by the oxetane and hydroxyl moieties is expected to dominate its solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions (both donating and accepting) with the solvent are facilitated by the oxetane and hydroxyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High to Moderate | Dipole-dipole interactions and hydrogen bond acceptance by the solvent will effectively solvate the molecule. |

| Non-Polar | Hexanes, Toluene | Low to Insoluble | The molecule's high polarity is incompatible with the non-polar nature of these solvents, leading to poor solvation. |

Stability Profile and Potential Degradation Pathways

Understanding the stability of this compound is paramount for its storage, handling, and application in multi-step syntheses. The molecule's stability is primarily influenced by the ring strain of the oxetane and the reactivity of the terminal alkyne.

Stability in Acidic Media: Ring-Opening Degradation

The oxetane ring, particularly when 3,3-disubstituted with a group containing an internal nucleophile like a hydroxyl, is susceptible to acid-catalyzed ring-opening.[1]

Causality of Degradation:

-

Protonation: The ether oxygen of the oxetane ring is protonated under acidic conditions, transforming the neutral oxygen into a good leaving group.

-

Nucleophilic Attack: The strained four-membered ring becomes highly electrophilic. It can be attacked by an external nucleophile or, as is a significant risk with this molecule, by the adjacent tertiary alcohol in an intramolecular fashion. This can lead to the formation of a rearranged five-membered tetrahydrofuran derivative or other oligomeric byproducts.

Caption: Proposed acid-catalyzed degradation pathway.

Stability in Basic Media

Oxetane rings are generally stable under basic conditions.[7] However, the terminal alkyne possesses an acidic proton that can be deprotonated by strong bases (e.g., organolithiums, sodium amide) to form a nucleophilic acetylide anion.[6] While this is a feature of its reactivity rather than degradation, it is a critical consideration for experimental design to avoid unintended side reactions. Standard inorganic bases like sodium bicarbonate or carbonates are unlikely to cause degradation.

Oxidative Stability: Dimerization Risk

A significant, and often overlooked, stability concern for terminal alkynes is their propensity for oxidative homodimerization, known as Glaser coupling.[6]

Causality of Degradation: This reaction is typically catalyzed by copper salts in the presence of an oxidant, such as atmospheric oxygen. It results in the formation of a symmetric 1,3-diyne dimer. This is a critical consideration during purification (e.g., chromatography on copper-containing supports) and in reaction planning, particularly for copper-catalyzed "click" reactions where excess reducing agent may be required to maintain the Cu(I) oxidation state.

Caption: Oxidative dimerization (Glaser Coupling) pathway.

Experimental Protocols for Empirical Validation

The following protocols provide robust methodologies for quantifying the solubility and stability of this compound. These methods are designed to be self-validating and align with industry standards.

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in aqueous and organic solvents.

Methodology Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. By allowing the system to reach equilibrium over an extended period, it provides a true measure of a compound's intrinsic solubility, which is critical for drug development and process chemistry.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the selected solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant. Crucial Step: Avoid disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UPLC-MS method against a standard curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the original solubility in mg/mL or µM using the measured concentration and the dilution factor.

Protocol: Forced Degradation (Stress Testing) Study

Objective: To assess the stability of the compound and identify potential degradation products under accelerated conditions, as recommended by ICH guideline Q1A(R2).

Methodology Rationale: Forced degradation studies are essential to establish a "stability-indicating" analytical method. By intentionally degrading the sample, we can ensure that any degradants are chromatographically resolved from the parent peak and can be identified and tracked over time in formal stability studies.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

-

Stress Conditions (in separate vials):

-

Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

-

Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

-

Oxidative: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Control: Mix 1 mL of stock with 1 mL of water.

-

-

Incubation: Place the vials in a controlled temperature environment (e.g., 60°C for acid/base, room temperature for oxidative) for a defined period (e.g., 24 hours). A separate sample of the solid compound should be stored at elevated temperature (e.g., 80°C) for thermal stress.

-

Time-Point Sampling: At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately stop the degradation by neutralizing the sample. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

-

Analysis: Analyze all samples (including the control and T=0 samples) by a stability-indicating HPLC or UPLC-MS method. Monitor the parent peak area and the appearance of any new peaks (degradants).

Conclusion

This compound is a promising building block engineered for high performance in medicinal chemistry and beyond. Its molecular architecture strongly suggests high aqueous solubility and favorable polarity. From a stability perspective, the compound is predicted to be robust under neutral and moderately basic conditions. However, significant liabilities exist under strong acidic conditions (leading to oxetane ring-opening) and in the presence of oxidants and copper catalysts (leading to alkyne dimerization).

The predictive analysis presented in this guide, grounded in fundamental chemical principles, provides a critical starting point for any researcher utilizing this compound. The successful application of this compound hinges on the empirical validation of these properties. The detailed protocols provided herein offer a clear and reliable pathway to generate the necessary data, ensuring that this valuable building block can be incorporated into synthetic and developmental programs with confidence and a thorough understanding of its behavior.

References

An In-depth Technical Guide to the Conformational Analysis of 3-(Prop-2-ynyl)oxetan-3-ol

Abstract

The oxetane ring is a valuable scaffold in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity.[1][2][3] As a bioisostere for gem-dimethyl and carbonyl groups, its incorporation can significantly enhance a molecule's "drug-like" characteristics.[4][5] This guide focuses on 3-(Prop-2-ynyl)oxetan-3-ol, a molecule that combines the benefits of the oxetane core with the synthetic versatility of a propargyl group—a key functional handle for bioconjugation via click chemistry.[6][7] Understanding the three-dimensional structure and conformational preferences of this molecule is paramount, as conformation dictates molecular recognition and biological activity.[8] This document provides a comprehensive analysis, integrating state-of-the-art computational modeling with robust experimental validation protocols to elucidate the dominant conformational states of this compound, offering critical insights for its application in drug discovery.

Introduction: The Strategic Importance of Conformational Rigidity

In drug design, pre-organizing a molecule into a bioactive conformation can significantly enhance binding affinity by minimizing the entropic penalty upon interaction with a biological target.[9] The molecule this compound presents a fascinating case study in conformational control. It possesses three key structural features that govern its spatial arrangement:

-

The Oxetane Ring: A strained four-membered heterocycle. While the parent oxetane is nearly planar, 3,3-disubstitution introduces steric strain that can lead to a more puckered conformation, influencing the orientation of its substituents.[1][3]

-

The Tertiary Alcohol (-OH): A versatile functional group capable of acting as both a hydrogen bond donor and acceptor.

-

The Propargyl Group (-CH₂C≡CH): A sterically linear but electronically rich alkyne moiety.[10][11]

The primary conformational question revolves around the potential for an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the alkyne. Such an interaction would act as a "conformational lock," creating a well-defined, rigid structure and masking the polar hydroxyl group, thereby influencing the molecule's overall properties. This guide will systematically explore this hypothesis through computational and experimental lenses.

Part I: Computational Conformational Analysis

Rationale: Computational chemistry provides an indispensable framework for exploring the potential energy landscape of a molecule. By employing a multi-step approach, we can identify all energetically accessible conformations and predict their relative populations, guiding subsequent experimental validation.[12][13][14]

Methodological Workflow

Our computational protocol is designed to balance thoroughness with efficiency, moving from a broad search with a computationally inexpensive method to high-accuracy refinement using a more rigorous level of theory.

Caption: Workflow for computational conformational analysis.

Step-by-Step Protocol: Computational Analysis

-

Initial Structure Construction: A 3D model of this compound is built using standard molecular modeling software.

-

Conformational Search: A systematic search is performed by rotating the key dihedral angle (τ), defined by the O-C3-C(propargyl)-C≡ bond, in 15° increments. This ensures a comprehensive exploration of the conformational space around the primary axis of flexibility.[15]

-

Initial Optimization: Each generated conformer is subjected to energy minimization using the MMFF94 molecular mechanics force field. This step quickly eliminates high-energy structures.

-

Clustering and Selection: The optimized structures are clustered based on root-mean-square deviation (RMSD) to identify unique conformational families. The lowest-energy representative from each family is selected for further analysis.

-

High-Level Quantum Mechanical Refinement: The selected conformers are re-optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory.[16][17] To simulate a realistic solution environment, the Polarizable Continuum Model (PCM) for chloroform (a common NMR solvent) is included.

-

Thermochemical Analysis: Vibrational frequency calculations are performed on the DFT-optimized structures to confirm they are true energy minima (i.e., possess no imaginary frequencies) and to derive Gibbs free energies.

-

Population Analysis: The relative Gibbs free energies (ΔG) are used to calculate the predicted Boltzmann population of each conformer at 298.15 K.

Predicted Conformations and Energetics

The computational analysis reveals two primary low-energy conformers, with all other structures being significantly higher in energy (>4 kcal/mol) and thus negligibly populated at room temperature.

| Conformer ID | Key Dihedral Angle (τ) [O-C3-Cpropargyl-C≡] | H-Bond (O-H···π) Distance | Relative Energy (ΔG) (kcal/mol) | Boltzmann Population (298 K) |

| Conf-1 | ~65° | ~2.4 Å | 0.00 | ~98% |

| Conf-2 | ~180° | > 4.0 Å | 2.5 | ~2% |

Analysis of Results: The calculations predict a strong preference for Conf-1 , which is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the π-system of the alkyne. This interaction locks the propargyl group into a gauche-like orientation relative to the C3-O bond. Conf-2 , which adopts an extended, non-hydrogen-bonded conformation, is significantly less stable. This computational result strongly suggests that this compound exists predominantly in a single, well-defined, and rigidified conformation in solution.

Caption: Predicted equilibrium between major conformers.

Part II: Experimental Validation

Rationale: While computational models are powerful, their predictions must be validated against experimental data. We employ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two techniques highly sensitive to the structural and electronic features of molecules in solution.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive, atom-specific information about molecular structure, connectivity, and spatial proximity in the solution state.[20][21]

Protocol: 2D NOESY/ROESY Spectroscopy

-

Sample Preparation: A ~10 mg/mL solution of this compound is prepared in a deuterated, non-protic solvent (e.g., CDCl₃ or d₆-DMSO).

-

Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is acquired on a high-field NMR spectrometer (≥500 MHz). A mixing time of 300-500 ms is typically optimal for a molecule of this size.

-

Data Processing: The data is processed with appropriate window functions and baseline correction to produce a 2D spectrum.

-

Analysis: The spectrum is analyzed for cross-peaks, which indicate through-space proximity (< 5 Å) between protons.

Expected Results & Interpretation: The validity of the computational model hinges on the observation of specific NOE correlations.

-

Confirmation of Conf-1 (H-Bonded): A definitive NOE cross-peak between the hydroxyl proton (-OH) and the acetylenic proton (-C≡CH) would provide unambiguous proof of their spatial proximity, directly supporting the predicted intramolecular hydrogen bond. Additional NOEs between the propargyl methylene protons (-CH₂-) and specific protons on the oxetane ring would further define the gauche orientation.

-

Evidence against Conf-2 (Extended): The absence of an NOE between the hydroxyl and acetylenic protons would contradict the Conf-1 model. In the extended Conf-2, these protons are too far apart to generate a signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally sensitive probe for hydrogen bonding, which manifests as a distinct change in the O-H stretching frequency.[22][23]

Protocol: Concentration-Dependent IR Analysis

-

Sample Preparation: A series of solutions of this compound are prepared in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) at varying concentrations (e.g., 100 mM, 10 mM, 1 mM).

-

Data Acquisition: The IR spectrum for each solution is recorded, focusing on the 3000-3700 cm⁻¹ region (the O-H stretching region).

-

Analysis: The position and shape of the O-H absorption band are compared across the different concentrations.

Expected Results & Interpretation: The behavior of the O-H band upon dilution allows for the definitive assignment of the type of hydrogen bonding present.

-

Intramolecular H-Bonding (Supports Conf-1): The spectrum will be dominated by a relatively sharp, concentration-independent band at a lower frequency (typically ~3550-3600 cm⁻¹). This indicates that the O-H group is engaged in a hydrogen bond that is internal to the molecule and is therefore unaffected by changes in intermolecular distances.[24]

-

Intermolecular H-Bonding: The spectrum of the concentrated solution will show a broad absorption band at a low frequency (~3300-3400 cm⁻¹). Upon dilution, this broad band will decrease in intensity, while a new, sharp "free" O-H band appears at a higher frequency (~3620-3640 cm⁻¹). This outcome would indicate that the dominant interaction is between molecules, not within a single molecule.

Synthesis of Findings & Implications for Drug Development

Key Implications for Medicinal Chemists and Drug Developers:

-

Predictable 3D Structure: The locked conformation provides a well-defined three-dimensional vector for the propargyl group, which is crucial for predictable docking into a target binding site or for precise orientation in bioconjugation reactions.

-

Reduced Entropic Cost of Binding: By pre-paying the entropic cost of conformational restriction, the molecule is primed for high-affinity binding, as fewer degrees of freedom are lost upon complexation with a receptor.

-

Modulated Physicochemical Properties: The intramolecular hydrogen bond effectively "hides" the polar hydroxyl group, which can increase the molecule's membrane permeability and reduce its susceptibility to metabolic glucuronidation at that site.

-

Scaffold for Rational Design: This understanding allows this compound to be used as a rigid building block. Its predictable geometry enables the rational design of more complex molecules where the spatial relationship between the oxetane core and the terminal alkyne is critical for biological function.

This guide demonstrates a powerful, integrated strategy for conformational analysis that moves beyond simple prediction to provide actionable, experimentally validated insights essential for the advancement of modern drug discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding Conformational Entropy in Small Molecules. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Propargyl group - Wikipedia [en.wikipedia.org]

- 11. Illustrated Glossary of Organic Chemistry - Propargyl group [chem.ucla.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA [frontiersin.org]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. auremn.org.br [auremn.org.br]

- 19. jchemrev.com [jchemrev.com]

- 20. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 22. jchemrev.com [jchemrev.com]

- 23. researchgate.net [researchgate.net]

- 24. quora.com [quora.com]

Whitepaper: A Computational Chemist's Guide to Elucidating the Reactivity of 3-(Prop-2-ynyl)oxetan-3-ol

Abstract

The oxetane ring is a highly sought-after motif in modern drug discovery, valued for its ability to fine-tune physicochemical properties such as solubility and metabolic stability.[1][2][3][4] The molecule 3-(prop-2-ynyl)oxetan-3-ol presents a particularly intriguing case, combining the strained, polar oxetane core with a reactive terminal alkyne. This dual functionality opens a rich landscape of potential chemical transformations, crucial for its application as a synthetic building block or a functional probe in medicinal chemistry.[5][6][7] This in-depth technical guide provides a comprehensive framework for modeling the reactivity of this molecule using first-principles computational methods. We detail not just the protocols but the underlying scientific rationale for method selection, focusing on Density Functional Theory (DFT) to explore two primary reaction manifolds: the intramolecular, acid-catalyzed ring-opening of the oxetane and the intermolecular [3+2] cycloaddition of the alkyne. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational modeling to predict and understand complex reaction mechanisms.

Introduction: The Strategic Value of a Bifunctional Building Block

The pursuit of novel chemical matter with precisely controlled properties is a cornerstone of pharmaceutical research. Small, strained heterocycles have emerged as powerful tools in this endeavor.[8][9] The oxetane ring, a four-membered cyclic ether, is particularly notable. Its incorporation into a lead compound can improve aqueous solubility, reduce the basicity of adjacent amines, and enhance metabolic stability by acting as a bioisostere for gem-dimethyl or carbonyl groups.[2]

This compound is a bifunctional molecule that marries the benefits of the oxetane scaffold with the versatile reactivity of a propargyl group.[10][11] The inherent ring strain of the oxetane (approx. 25.5 kcal/mol) makes it susceptible to nucleophilic ring-opening, a pathway that can be exploited for further functionalization.[8][12] Simultaneously, the terminal alkyne is a workhorse functional group in organic synthesis, readily participating in reactions like metal-catalyzed couplings and, notably, cycloadditions.[7][11]

Understanding the delicate balance of reactivity between these two motifs is paramount. Will the oxetane ring open under conditions intended to modify the alkyne? Or will the alkyne react, leaving the oxetane intact? Answering these questions experimentally can be resource-intensive. Computational chemistry offers a powerful, predictive alternative, allowing for the in-silico exploration of reaction pathways, transition states, and activation barriers, thereby guiding experimental design and accelerating discovery.[13][14] This guide establishes a validated computational workflow to dissect this reactivity.

The Theoretical Framework: Modeling Chemical Transformations

At the heart of modern computational reaction modeling is Transition State Theory (TST) .[15][16] TST posits that a reaction proceeds from reactants (R) to products (P) through a high-energy intermediate known as the transition state (TS), or activated complex.[17] The rate of the reaction is governed by the energy barrier between the reactants and the transition state—the activation energy. Our primary goal is to use quantum chemical methods to map this journey on the potential energy surface (PES).

Density Functional Theory (DFT) has become the predominant method for this task due to its excellent balance of computational cost and accuracy.[18][19] DFT allows us to calculate the energies and geometries of molecular structures, including the fleeting transition states that are often impossible to observe experimentally.[13]

Our computational strategy is a three-pillar system designed for self-validation:

-

Structure Optimization: We first find the lowest-energy geometries for all reactants and products.

-

Transition State Location: We then locate the first-order saddle point on the PES that connects a specific reactant to a specific product. This is the transition state.

-

Reaction Path Verification: Finally, we confirm that the located TS is indeed the correct one by calculating the Intrinsic Reaction Coordinate (IRC) .[20][21] The IRC traces the minimum energy path downhill from the TS, ensuring it connects to our intended reactant and product.[22][23]

This systematic approach ensures that our calculated energy barriers are physically meaningful and correspond to the reaction of interest.

Computational Methodology: A Validated Protocol

This section provides a detailed, step-by-step protocol for investigating a chemical reaction. The causality behind each choice of parameter and method is explained to ensure scientific integrity.

Level of Theory Selection

The choice of DFT functional and basis set is critical and represents a trade-off between accuracy and computational expense.[18]

-

DFT Functional: For general-purpose organic reaction mechanism studies, hybrid functionals often provide reliable results.

-

Basis Set: Pople-style basis sets are efficient and effective.

-

Solvation Model: Reactions are typically run in a solvent. The Polarizable Continuum Model (PCM) is an efficient way to account for the bulk electrostatic effects of the solvent (e.g., water, methanol) on the reaction energetics.

Our Recommended Approach:

-

Geometry optimizations and frequency calculations using the B3LYP/6-31G(d,p) level of theory.

-

Single-point energy refinement on the optimized geometries using B3LYP/6-311++G(d,p) .

-

Inclusion of a PCM for the desired solvent in all calculations.

The Computational Workflow

The following workflow provides a systematic approach to modeling any given reaction pathway.

Protocol 1: Step-by-Step Transition State Search

This protocol details the process of locating and verifying a transition state.

-

Geometry Optimization of Minima:

-

Action: Perform a full geometry optimization and frequency calculation on all reactant and product molecules.

-

Causality: This establishes the energetic endpoints of the reaction. The frequency calculation confirms they are true minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) for accurate energy calculations.

-

-

Generate a Transition State Guess:

-

Action: Create an initial structure that approximates the transition state. This can be done by modifying the reactant or product geometry (e.g., elongating breaking bonds by ~30-40% and shortening forming bonds to a similar degree).

-

Causality: Most TS search algorithms require a reasonable starting point. A poor guess can lead to failure to converge or convergence to an incorrect TS.

-

-

Perform the Transition State Optimization:

-

Action: Submit the guess structure for a TS optimization. In software like Gaussian, this uses keywords such as Opt=(TS, CalcFC, NoEigentest).

-

Causality: The TS keyword invokes an algorithm (like the Berny algorithm) that attempts to maximize energy along one mode while minimizing in all others.[29] CalcFC computes an accurate initial Hessian matrix, which is crucial for guiding the search. NoEigentest is used because the initial guess may not yet have the correct curvature.

-

-

Verify the Transition State:

-

Action: Perform a frequency calculation on the optimized TS geometry at the same level of theory.

-

Causality: A true first-order saddle point must have exactly one imaginary frequency.[29] This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate, i.e., breaking and forming the relevant bonds.

-

-

Validate the Reaction Pathway with IRC:

-

Action: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS.[20][21]

-

Causality: This is the ultimate validation. The IRC calculation follows the reaction path in both the forward and reverse directions.[30] The final structures of the IRC path must correspond to the intended reactants and products to confirm the TS connects the correct minima.[22]

-

Predicted Reaction Pathways: A Tale of Two Moieties

We apply the established workflow to two plausible, competing reaction pathways for this compound.

Pathway A: Acid-Catalyzed Intramolecular Ring-Opening

The high ring strain of oxetanes makes them susceptible to acid-catalyzed ring-opening.[8] The tertiary alcohol in this compound, being adjacent to the oxetane, suggests a potential intramolecular reaction where the hydroxyl group acts as an internal nucleophile after initial protonation of the oxetane oxygen.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Chemical Properties and Applications of Propargyl Alcohol in Industry and Research [tengerchemical.com]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rawsource.com [rawsource.com]

- 11. rawsource.com [rawsource.com]

- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 13. grnjournal.us [grnjournal.us]

- 14. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. fiveable.me [fiveable.me]

- 16. Transition state theory - Wikipedia [en.wikipedia.org]

- 17. fiveable.me [fiveable.me]

- 18. researchgate.net [researchgate.net]

- 19. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]

- 20. Intrinsic Reaction Coordinate (IRC) | Rowan Documentation [docs.rowansci.com]

- 21. reaction path following [cmschem.skku.edu]

- 22. scm.com [scm.com]

- 23. Q-Chem 4.4 Userâs Manual : Intrinsic Reaction Coordinate [manual.q-chem.com]

- 24. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. On the Mechanism of Nitrosoarene-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. escholarship.org [escholarship.org]

- 28. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 29. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]

- 30. Group of Prof. Hendrik Zipse | Following the Intrinsic Reaction Coordinate [zipse.cup.uni-muenchen.de]

3-(Prop-2-ynyl)oxetan-3-ol CAS number 1354550-84-7

An In-depth Technical Guide to 3-(Prop-2-ynyl)oxetan-3-ol (CAS 1354550-84-7): A Bifunctional Building Block for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical properties is paramount. This compound has emerged as a strategic building block, uniquely positioned to address common challenges in drug development, such as poor solubility and metabolic instability. This guide provides a comprehensive technical overview of this compound, detailing its structural rationale, a robust synthetic pathway, and its core applications. By combining the property-enhancing features of a 3,3-disubstituted oxetane core with the versatile reactivity of a terminal alkyne, this molecule offers researchers a powerful tool for constructing complex molecular architectures, including covalent inhibitors and targeted protein degraders like PROTACs. This document serves as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the Oxetane Motif

The journey from a hit compound to a clinical candidate is often fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME). A significant portion of these hurdles can be traced to suboptimal physicochemical properties like low aqueous solubility and high metabolic clearance. For decades, medicinal chemists have employed isosteric replacements to fine-tune these properties without compromising biological activity.

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a valuable motif in this context.[1][2] Pioneering work has established that oxetanes can serve as effective bioisosteres for frequently used but often problematic groups, such as gem-dimethyl and carbonyl functionalities.[3][4][5] The incorporation of an oxetane can lead to profound improvements in:

-

Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, disrupting crystal lattice packing and improving solvation.[3]

-

Metabolic Stability: Replacing metabolically labile groups (e.g., isopropyl) with a robust oxetane ring can block common sites of cytochrome P450 (CYP) oxidation.[2]

-

Lipophilicity (LogD): Oxetanes offer a method to increase the three-dimensionality and polarity of a molecule, often leading to a favorable reduction in lipophilicity.[6]

This compound, CAS 1354550-84-7, is a particularly compelling building block because it embodies two critical functions. First, it carries the 3,3-disubstituted oxetane core, a pattern known to confer greater chemical stability compared to less substituted oxetanes.[4] Second, its terminal alkyne group serves as a versatile chemical handle, most notably for "click chemistry," enabling facile and efficient conjugation to other molecules.[7] This dual functionality makes it an indispensable tool for applications ranging from fragment-based library synthesis to the construction of complex bioconjugates.

Physicochemical and Structural Properties

This compound is a specialized reagent valued for its unique structural combination. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1354550-84-7 | [8][9][10] |

| Molecular Formula | C₆H₈O₂ | [9][10][11] |

| Molecular Weight | 112.13 g/mol | [9][10] |

| Common Synonyms | 3-(Prop-2-yn-1-yl)oxetan-3-ol | [9][11][12] |

| Typical Purity | ≥95% | [9][11] |

| Classification | Protein Degrader Building Block | [11] |

| Storage | Room Temperature, Sealed, Dry | [10] |

The molecule's power lies in the synergy between its two key functional domains:

-

The 3-Hydroxy-3-propargyl-oxetane Core: This tertiary alcohol on a strained four-membered ring provides a rigid, polar, and three-dimensional scaffold. The 3,3-disubstitution pattern enhances the stability of the oxetane ring, making it suitable for multi-step synthetic campaigns.

-

The Terminal Alkyne: This functional group is the molecule's primary reactive site for conjugation. It is an ideal substrate for highly efficient and orthogonal ligation reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms the basis of click chemistry.[13]

Synthetic Strategy: A Field-Proven Approach

While specific peer-reviewed syntheses for this compound are not abundant, a robust and logical pathway can be constructed from well-established precedents in organic chemistry. The most direct approach involves the nucleophilic addition of a propargyl organometallic reagent to the versatile precursor, oxetan-3-one.

Retrosynthetic Analysis

The causality of this synthetic plan is straightforward: the carbon-carbon bond between the oxetane ring and the propargyl group can be formed via a standard carbonyl addition. Oxetan-3-one is an ideal precursor, and its own synthesis is well-documented, often starting from propargyl alcohol itself in a clever gold-catalyzed oxidative cyclization.[14]

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

As a Senior Application Scientist, my recommendation is to follow a two-stage process that prioritizes yield, purity, and scalability. The protocols described here are self-validating, relying on well-understood and reliable chemical transformations.

Protocol 1: Synthesis of Oxetan-3-one from Propargyl Alcohol

This modern protocol leverages gold catalysis to achieve a one-step synthesis of the key oxetane precursor, avoiding hazardous diazo ketones used in older methods.[14] The gold catalyst activates the alkyne for an intramolecular attack by the hydroxyl group, followed by oxidation.

-

Materials: Propargyl alcohol, Pyridine N-oxide (oxidant), [IPrAuCl]/AgNTf₂ (catalyst system) or a similar Au(I) catalyst, Dichloromethane (DCM), Triflimide (HNTf₂).

-

Step 1 (Setup): To a round-bottom flask charged with a magnetic stir bar, add propargyl alcohol (1.0 eq) and DCM (to 0.1 M).

-

Step 2 (Reagent Addition): Add Pyridine N-oxide (2.0 eq) and the Au(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆, 2-5 mol%). Add triflimide (5-10 mol%) to minimize side reactions.[14]

-

Step 3 (Reaction): Stir the reaction mixture vigorously at room temperature under an air atmosphere ('open flask'). Monitor the reaction by TLC or LC-MS for the consumption of starting material (typically 12-24 hours).

-

Step 4 (Workup): Upon completion, concentrate the reaction mixture under reduced pressure.

-

Step 5 (Purification): Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford pure oxetan-3-one. The product is volatile, so care must be taken during concentration.

Protocol 2: Synthesis of this compound

This step employs a standard Grignard reaction, a cornerstone of C-C bond formation. The choice of a Grignard reagent is based on its high nucleophilicity, commercial availability (or ease of preparation), and predictable reactivity with ketones.

-

Materials: Propargyl bromide, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Oxetan-3-one, Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether.

-